molecular formula C15H11N3O4 B2658960 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile CAS No. 478041-12-2

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B2658960
CAS No.: 478041-12-2
M. Wt: 297.27
InChI Key: QYSZSBGXQUKYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound with the molecular formula C15H11N3O4 and a molecular weight of 297.27 g/mol . This compound is known for its unique cyclopropane ring structure, which is substituted with acetyl, nitrophenyl, and dicarbonitrile groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of a suitable nitrophenyl compound followed by acetylation and dicarbonitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile can be compared with similar compounds such as 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile. While both compounds share a similar core structure, the position of the nitro group on the phenyl ring can significantly influence their chemical reactivity and biological activity . The unique combination of substituents in this compound makes it distinct and valuable for specific research applications.

Properties

IUPAC Name

2,2-diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-3-5-12(6-4-11)18(21)22/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSZSBGXQUKYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.